molecular formula C18H19NO3 B4114590 6,7-DIMETHOXY-4-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

6,7-DIMETHOXY-4-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Cat. No.: B4114590
M. Wt: 297.3 g/mol
InChI Key: FGSFYFLCAWPLAX-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are widely studied for their potential pharmaceutical applications. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Properties

IUPAC Name

6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-11-6-4-5-7-12(11)13-9-18(20)19-15-10-17(22-3)16(21-2)8-14(13)15/h4-8,10,13H,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSFYFLCAWPLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NC3=CC(=C(C=C23)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-4-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzophenone derivatives with suitable reagents to form the quinolinone core. The reaction conditions often include the use of acetic anhydride and a base such as sodium acetate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone to its corresponding dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone N-oxides, while reduction can produce tetrahydroquinolines.

Scientific Research Applications

6,7-Dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-4-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone is unique due to its specific substitution pattern on the quinolinone core, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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